4-nitro-N-(pyridin-3-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-9-2-1-7-12-8-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRISBMGZLRLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 4 Nitro N Pyridin 3 Yl Benzenesulfonamide
Established Synthetic Routes and Reaction Pathways
The primary route to synthesizing 4-nitro-N-(pyridin-3-yl)benzenesulfonamide hinges on the coupling of two key precursor molecules. This process is a well-established method for creating the robust sulfonamide linkage that characterizes the target compound. indexcopernicus.com
The formation of the sulfonamide bond in this compound is achieved through a nucleophilic substitution reaction. youtube.com In this process, the nitrogen atom of 3-aminopyridine (B143674) acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. libretexts.org This reaction, while involving a sulfonyl group instead of a carbonyl group, is highly analogous to a nucleophilic acyl substitution. youtube.commasterorganicchemistry.com The attack by the amine's nitrogen leads to the displacement of the chloride ion, which is a good leaving group, resulting in the formation of the stable S-N bond of the sulfonamide. youtube.com
The general reaction is as follows:
Nucleophile: 3-Aminopyridine
Electrophile: 4-Nitrobenzenesulfonyl chloride
Product: this compound
Byproduct: Hydrochloric acid (HCl)
The accessibility of this compound is dependent on the reliable synthesis of its constituent precursors.
4-Nitrobenzenesulfonyl Chloride: This critical electrophile, often abbreviated as p-NsCl, is widely used in organic synthesis. guidechem.com Industrial production methods include the treatment of 4,4'-dinitrodiphenyldisulfide with chlorine in the presence of hydrochloric and nitric acids. chemicalbook.com The disulfide precursor itself is typically produced from the reaction of 4-chloronitrobenzene with sodium disulfide. chemicalbook.comgoogle.com Another synthetic route involves the reaction of p-nitrophenyl dimethyl sulfide (B99878) with sulfuryl chloride. google.com
Pyridin-3-ylamines (3-Aminopyridine): The nucleophilic precursor, 3-aminopyridine, can be prepared through several established methods. orgsyn.orgjst.go.jp The most common industrial synthesis is the Hofmann rearrangement of nicotinamide (B372718) (Vitamin B3 amide). wikipedia.orggoogle.com This reaction uses sodium hypobromite, generated in situ from bromine and sodium hydroxide, to convert the amide into the corresponding amine. orgsyn.orgwikipedia.org Alternative, though less common, methods include the reduction of 3-nitropyridine (B142982) using reagents like zinc and hydrochloric acid or the hydrolysis of benzyl (B1604629) 3-pyridylcarbamate. orgsyn.org
| Precursor | Common Synthetic Method(s) | Starting Material(s) |
| 4-Nitrobenzenesulfonyl Chloride | Chlorination of a disulfide | 4,4'-Dinitrodiphenyldisulfide, Chlorine |
| Reaction with sulfuryl chloride | p-Nitrophenyl dimethyl sulfide, Sulfuryl chloride | |
| 3-Aminopyridine | Hofmann Rearrangement | Nicotinamide, Sodium hypobromite |
| Reduction of nitropyridine | 3-Nitropyridine, Zinc/HCl |
This table summarizes common synthetic routes for the key precursors.
The success of the sulfonamide synthesis is highly dependent on carefully controlled reaction conditions to ensure high yield and purity.
Solvents: The choice of solvent is crucial for ensuring that the reactants are fully dissolved. Dichloromethane (DCM) is a frequently used solvent for this type of reaction. nih.gov Other suitable solvents include toluene, tetrahydrofuran, and ethyl acetate. fishersci.com In some procedures, pyridine (B92270) can serve as both the solvent and the base. youtube.comnih.gov
Bases: The reaction generates hydrochloric acid as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. youtube.com To prevent this, a base is added to act as an acid scavenger. indexcopernicus.com Tertiary amines like triethylamine (B128534) or pyridine are commonly employed. An inorganic base such as aqueous sodium carbonate has also been used effectively. indexcopernicus.com
Temperature Control: The reaction is often initiated at a reduced temperature, typically 0°C, by cooling the reaction vessel in an ice bath. This is done to manage the initial exothermicity of the reaction. After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.
| Parameter | Typical Condition(s) | Purpose |
| Solvent | Dichloromethane (DCM), Pyridine | Dissolve reactants |
| Base | Triethylamine, Pyridine, Na₂CO₃ | Neutralize HCl byproduct |
| Temperature | 0°C to Room Temperature | Control reaction rate |
This table outlines the typical reaction conditions for the synthesis of this compound.
Chemical Transformations of the Nitro Group and Pyridine Moiety
The structure of this compound contains functional groups that are amenable to further chemical modification, allowing for the synthesis of a diverse range of derivatives.
The nitro group on the benzene (B151609) ring is a versatile functional handle that can be readily reduced to an amino group (-NH₂), yielding 4-amino-N-(pyridin-3-yl)benzenesulfonamide. This transformation is a cornerstone of aromatic chemistry and can be accomplished using a variety of reducing agents. wikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org
Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). nih.govscispace.com Tin(II) chloride (SnCl₂) is a particularly common laboratory reagent for this purpose. nih.gov
Other Reagents: Other effective reducing agents include sodium hydrosulfite, zinc dust in the presence of ammonium (B1175870) chloride, and metal-free systems like tetrahydroxydiboron. wikipedia.orgorganic-chemistry.org
The reduction of the nitro group is a critical step in the synthesis of many sulfonamide-based compounds, as the resulting aniline (B41778) derivative can undergo a wide array of further reactions, such as diazotization and coupling. nih.gov
The nitrogen atom of the sulfonamide group is generally considered to be non-nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. youtube.comnih.gov However, the hydrogen atom attached to the nitrogen is acidic and can be removed by a base. The resulting anion can then act as a nucleophile in reactions such as alkylation. libretexts.org
More advanced transformations can lead to nucleophilic substitution directly at the sulfonamide nitrogen, cleaving the S-N bond. Novel methods have been developed that allow for the conversion of sulfonamides into other valuable synthetic intermediates. nih.govresearchgate.net For instance, reaction with phosphide (B1233454) anions can transform the sulfonamide into phosphamides or amines. nih.govresearchgate.net While many of these advanced methods have been developed for primary sulfonamides (R-SO₂NH₂), the principles can be extended to secondary sulfonamides, highlighting the potential for cleaving and reforming the sulfonamide bond to create diverse molecular architectures. nih.gov
Oxidation Studies of the Pyridine Ring
The chemical reactivity of the pyridine moiety within this compound is a key area of study. While specific literature detailing the oxidation of the target compound's pyridine ring is not prevalent, the reactivity can be inferred from closely related analogues. For instance, studies on 4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide, a structurally similar compound, have shown that the pyridine ring is susceptible to oxidation. In these cases, oxidizing agents such as potassium permanganate (B83412) have been successfully used to transform the pyridine ring. This reaction highlights a potential pathway for the functionalization of the heterocyclic portion of the molecule, leading to oxidized derivatives. The general chemistry of pyridine N-oxides suggests that reagents like peroxy acids or hydrogen peroxide in acetic acid are also effective for such transformations.
Optimization of Synthetic Yields and Reaction Selectivity in Academic Settings
The primary synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopyridine. Academic research has focused on optimizing the conditions of this reaction to maximize yields and ensure high selectivity. A key strategy involves the use of a base to neutralize the hydrochloric acid byproduct.
In a comparable synthesis of the non-nitrated analogue, N-pyridin-3-yl-benzenesulfonamide, researchers achieved a high yield of 93.3% by conducting the reaction in an aqueous solution of sodium carbonate (Na₂CO₃), which acted as the base. researchgate.netearthlinepublishers.com This approach demonstrates the efficacy of aqueous, basic conditions for this type of sulfonamide coupling.
Further insight into yield optimization can be drawn from studies on related nitrobenzenesulfonamides. Research on the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which also utilizes a nitrobenzenesulfonyl chloride precursor, highlights the significant impact of the nitro group's position on the benzene ring on the final reaction yield. The synthesis was performed by reacting the respective nitrobenzenesulfonyl chloride isomer with p-anisidine (B42471) in an aqueous sodium carbonate solution. The results, summarized in the table below, show a considerably higher yield for the para- and meta-isomers compared to the ortho-isomer, a difference attributed to steric hindrance from the ortho-nitro group. mdpi.com The 4-nitro isomer, corresponding to the precursor for the title compound, provided a high yield of 85.84%. mdpi.com
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84 | mdpi.com |
| 3-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65 | mdpi.com |
| 2-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83 | mdpi.com |
Green Chemistry Approaches and Sustainable Synthesis Considerations in Benzenesulfonamide (B165840) Production
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzenesulfonamides to reduce environmental impact and improve safety. These approaches focus on using less hazardous reagents, minimizing waste, and employing catalytic methods.
One major advancement is the development of mechanochemical synthesis , a solvent-free method that uses mechanical energy from ball milling to drive reactions. rsc.orgrsc.org This technique has been successfully used for the palladium-catalyzed, three-component aminosulfonylation using aryl bromides, an amine, and potassium metabisulfite (B1197395) (K₂S₂O₅) as a solid SO₂ source. rsc.orgthieme-connect.com This method avoids bulk solvent use, leading to a significant reduction in waste.
Another green strategy involves the direct use of nitroarenes as the nitrogen source, bypassing the need for potentially genotoxic aniline derivatives. tandfonline.com An iron-catalyzed method has been developed for the direct coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides in good yields. acs.org
Modern catalytic systems also contribute to more sustainable syntheses. A photosensitized nickel catalysis method has been reported for the efficient C–N bond formation between sulfonamides and aryl halides. nih.govprinceton.edu This dual catalysis process operates under mild conditions and provides access to a broad range of N-aryl sulfonamides. nih.gov These innovative methods represent a shift away from traditional syntheses that often rely on stoichiometric and sometimes hazardous reagents like sulfonyl chlorides. researchgate.net
The table below summarizes key green chemistry approaches applicable to the synthesis of benzenesulfonamides.
| Green Approach | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Mechanochemistry | Pd-catalyst, K₂S₂O₅, ball milling | Solvent-free, reduced waste, use of solid SO₂ source. | rsc.orgthieme-connect.com |
| Alternative Nitrogen Source | Nitroarenes, Sodium arylsulfinates, FeCl₂ | Avoids use of potentially genotoxic amines. | tandfonline.comacs.org |
| Photocatalysis | Nickel catalyst, photosensitizer, visible light | Mild reaction conditions, high efficiency for C-N bond formation. | nih.govprinceton.edu |
| Aqueous Synthesis | Water as solvent, Na₂CO₃ as base | Environmentally benign solvent, simple workup. | researchgate.netmdpi.com |
Iii. Advanced Structural Characterization and Spectroscopic Elucidation of 4 Nitro N Pyridin 3 Yl Benzenesulfonamide
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 4-nitro-N-(pyridin-3-yl)benzenesulfonamide (C₁₁H₉N₃O₄S, Molecular Weight: 295.28 g/mol ), analysis under electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 296.
The subsequent fragmentation of this ion in tandem mass spectrometry (MS/MS) can be predicted based on the known behavior of nitroaromatic compounds and sulfonamides. nih.govacs.orgresearchgate.netresearchgate.netbohrium.comnih.gov Key fragmentation pathways likely involve the cleavage of the relatively weak sulfur-nitrogen bond and modifications of the nitro group. Common fragmentation patterns for related sulfonamides include the loss of sulfur dioxide (SO₂), while nitroaromatic compounds are known to lose •NO and •NO₂ radicals. acs.orgresearchgate.netbohrium.com
A plausible fragmentation cascade for this compound would involve several key bond cleavages:
S-N Bond Cleavage: Scission of the bond between the sulfonyl group and the pyridinylamino moiety is a common fragmentation pathway for sulfonamides. This can lead to two primary fragment ions: the 4-nitrobenzenesulfonyl cation (m/z 186) and the 3-aminopyridine (B143674) radical cation (m/z 94) or its corresponding pyridin-3-ylnitrenium ion.
Loss of SO₂: Elimination of a neutral sulfur dioxide molecule (SO₂) from the parent ion or major fragments is a characteristic fragmentation of sulfonamides. acs.orgaaqr.org For instance, the 4-nitrobenzenesulfonyl cation (m/z 186) could lose SO₂ to yield a 4-nitrophenyl cation at m/z 122.
Nitro Group Fragmentation: The nitro group can fragment via the loss of a neutral nitric oxide molecule (NO) or a nitrogen dioxide radical (•NO₂). Loss of •NO₂ from the 4-nitrophenyl cation (m/z 122) would result in a phenyl cation fragment at m/z 76.
A summary of predicted major fragments is presented in the table below.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Proposed Fragment Ion | Formula |
|---|---|---|
| 296 | [M+H]⁺ | [C₁₁H₁₀N₃O₄S]⁺ |
| 186 | [O₂N-C₆H₄-SO₂]⁺ | [C₆H₄NO₄S]⁺ |
| 155 | [O₂N-C₆H₄-N-C₅H₄N]⁺ | [C₁₁H₈N₃O₂]⁺ |
| 122 | [O₂N-C₆H₄]⁺ | [C₆H₄NO₂]⁺ |
| 94 | [NH₂-C₅H₄N]⁺• | [C₅H₆N₂]⁺• |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ |
X-ray Crystallography and Solid-State Structural Analysis
While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, extensive data exists for its isomer, 4-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, which crystallizes as a zwitterion. researchgate.net The analysis of this closely related structure provides a robust framework for understanding the likely solid-state characteristics of the title compound. Studies on other nitrobenzenesulfonamide derivatives also offer valuable insights into common structural motifs. nih.govmdpi.com
Table 2: Representative Crystal Data for 4-Nitro-N-pyridin-4-ylbenzenesulfonamide nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 13.978 |
| b (Å) | 7.5376 |
| c (Å) | 12.176 |
| α (°) | 90.00 |
| β (°) | 115.34 |
| γ (°) | 90.00 |
| Z | 4 |
Note: This data is for the 4-pyridyl isomer and serves as a representative example.
The crystal packing of sulfonamides is heavily influenced by a network of non-covalent interactions, primarily hydrogen bonds. nih.govnih.gov In the solid state, the sulfonamide N-H group is a potent hydrogen bond donor, while the sulfonyl oxygens, the nitro group oxygens, and the pyridinyl nitrogen are effective acceptors. acs.orgrsc.org
In related structures, the N-H···O hydrogen bonds involving the sulfonyl oxygen atoms are a dominant feature, often leading to the formation of infinite chains or dimeric synthons. mdpi.comnih.gov For example, intermolecular N-H···O hydrogen bonds can link molecules into C(4) chains. nih.gov The presence of the pyridine (B92270) ring introduces the possibility of N-H···N(pyridyl) or C-H···N(pyridyl) interactions, further stabilizing the crystal lattice. rsc.org The nitro group can also participate in weaker C-H···O interactions. nih.gov These combined interactions create a robust, three-dimensional supramolecular architecture. nih.govnih.gov
Table 3: Representative Hydrogen Bond Interactions in a Related Sulfonamide Crystal Lattice researchgate.net
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| O5–H5A···O1i | 0.85 | 1.97 | 2.813 | 167 |
| O5–H5B···O2ii | 0.85 | 2.07 | 2.895 | 164 |
| N1–H1A···O5iii | 0.92 | 1.82 | 2.728 | 170 |
Note: Data from the crystal structure of 4-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, illustrating typical hydrogen bond geometries. Symmetry codes omitted.
Dihedral angles are crucial for describing the molecular geometry and the spatial relationship between different planar groups within a molecule. In diaryl sulfonamides, two key dihedral angles are of interest: the angle between the two aromatic rings and the torsion angle around the S-N bond.
In the related 4-pyridyl isomer, the benzene (B151609) ring forms a significant dihedral angle with the pyridinium (B92312) ring, measured at 109.1°. researchgate.net This pronounced twist is characteristic of diaryl sulfonamides and is influenced by steric hindrance and electronic effects. Another important geometric parameter is the dihedral angle between the nitro group and the benzene ring to which it is attached. In the 4-pyridyl isomer, this angle is very small (2.2°), indicating that the nitro group is nearly coplanar with the benzene ring, which allows for effective electronic delocalization. researchgate.net Analysis of C-S-N-C torsion angles in similar structures reveals a preference for synclinal (gauche) conformations. mdpi.com
Table 4: Key Dihedral Angles in Related Sulfonamide Structures
| Compound | Dihedral/Torsion Angle | Angle (°) | Reference |
|---|---|---|---|
| 4-Nitro-N-(4-pyridinio)benzenesulfonamidate | Benzene Ring – Pyridinium Ring | 109.1 | researchgate.net |
| 4-Nitro-N-(4-pyridinio)benzenesulfonamidate | Nitro Group – Benzene Ring | 2.2 | researchgate.net |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Aromatic Ring – Aromatic Ring | 30.51 | mdpi.com |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C1–S1–N1–C7 | -58.6 | mdpi.com |
Iv. Computational Chemistry and Molecular Modeling Investigations of 4 Nitro N Pyridin 3 Yl Benzenesulfonamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a standard method for investigating the electronic structure of molecules. Calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the accurate prediction of various molecular properties. nih.gov
The first step in computational analysis is to determine the molecule's most stable three-dimensional shape through geometry optimization. This process finds the lowest energy conformation of the molecule. For 4-nitro-N-(pyridin-3-yl)benzenesulfonamide, the optimized structure reveals key details about its bond lengths, bond angles, and the spatial arrangement of its functional groups.
The geometry is characterized by the relative orientation of the nitrophenyl and pyridine (B92270) rings. In similar sulfonamide structures, the two aromatic rings are typically not coplanar, with C-S-N-C torsion angles ranging from approximately -69° to +71°. mdpi.com For instance, in 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene (B151609) rings are nearly perpendicular, with a dihedral angle of 86.1°. researchgate.net This twisted conformation is a result of steric hindrance and electronic effects.
The bond lengths within the molecule are consistent with those observed in related sulfonamide structures. The S-N and S-C bond lengths are influenced by the electronegative oxygen atoms and the nature of the aromatic rings.
| Parameter | Bond/Angle | Typical Value (Å or °) | Reference |
|---|---|---|---|
| Bond Lengths (Å) | S–C (phenyl) | ~1.77 | mdpi.com |
| S–N | ~1.63 | nih.govmdpi.com | |
| S=O | ~1.42 | mkjc.in | |
| N–C (pyridine) | ~1.44 | mdpi.com | |
| Bond Angles (°) | O–S–O | ~120 | mdpi.com |
| C–S–N | ~107 | mdpi.com | |
| S–N–C | ~116-119 | mdpi.com | |
| Torsion Angle (°) | C–S–N–C | ~40-70 | mdpi.com |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be distributed across the electron-rich pyridine ring and the sulfonamide bridge. Conversely, the LUMO is predicted to be localized predominantly on the 4-nitrophenyl moiety, a consequence of the strong electron-withdrawing nature of the nitro group. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mkjc.inaip.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For similar nitro-substituted aromatic compounds, this gap is relatively small, indicating a propensity for charge transfer within the molecule. researchgate.net
| Parameter | Predicted Location/Value | Implication | Reference |
|---|---|---|---|
| HOMO | Pyridyl ring and sulfonamide bridge | Region of nucleophilicity (electron donation) | nih.gov |
| LUMO | Nitrophenyl ring | Region of electrophilicity (electron acceptance) | nih.gov |
| HOMO-LUMO Energy Gap (ΔE) | Relatively small | High chemical reactivity and charge transfer capability | aip.orgnih.gov |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are invaluable for predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In the MEP map of this compound, the most electron-rich regions (typically colored red or yellow) are expected to be located around the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, as well as the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. The electron-poor regions (colored blue) are anticipated around the sulfonamide N-H proton and the hydrogen atoms of the aromatic rings, marking them as sites for potential nucleophilic attack. mkjc.inaip.org
| Region | Predicted Location | Chemical Character | Reference |
|---|---|---|---|
| Negative Potential (Red/Yellow) | Oxygen atoms of NO₂ and SO₂ groups, Pyridine N atom | Nucleophilic / Site for electrophilic attack | mkjc.inaip.org |
| Positive Potential (Blue) | Sulfonamide N-H proton, Aromatic C-H protons | Electrophilic / Site for nucleophilic attack | mkjc.inaip.org |
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: Theoretical vibrational analysis predicts the frequencies of IR-active modes. For the title compound, characteristic peaks would include N-H stretching vibrations, asymmetric and symmetric stretching of the SO₂ and NO₂ groups, and various C-C and C-H vibrations of the aromatic rings. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C atoms can be calculated. The protons and carbons of the nitrophenyl ring are expected to be shifted downfield (higher ppm) due to the strong deshielding effect of the nitro group. nih.gov Experimental data for the related N-pyridin-3-yl-benzenesulfonamide shows characteristic signals for the pyridine and benzene protons, which serve as a baseline for predicting the shifts in the nitro-substituted version. researchgate.netresearchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The molecule is expected to exhibit strong absorptions in the UV region corresponding to π→π* transitions within the aromatic systems and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. nih.gov
| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) | Reference |
|---|---|---|---|
| IR | N-H stretch | ~3300 | nih.gov |
| SO₂ asymmetric stretch | ~1350 | researchgate.net | |
| SO₂ symmetric stretch | ~1160 | researchgate.net | |
| NO₂ asymmetric stretch | ~1530 | nih.gov | |
| ¹H NMR | N-H proton | > 8.0 ppm (singlet) | nih.govresearchgate.net |
| Nitrophenyl protons | ~8.0-8.4 ppm | nih.govrsc.org | |
| Pyridyl protons | ~7.3-8.5 ppm | researchgate.net | |
| ¹³C NMR | Nitrophenyl C-NO₂ | ~150 ppm | nih.gov |
| UV-Vis | π→π* and n→π* transitions | ~200-300 nm | nih.gov |
Molecules that possess a significant difference in electron distribution, often described as donor-π-acceptor systems, are candidates for materials with non-linear optical (NLO) properties. nih.gov In this compound, the electron-rich pyridine ring can act as a donor, the benzenesulfonamide (B165840) bridge as a π-system, and the nitrophenyl group as a strong acceptor. This intramolecular charge transfer (ICT) character suggests potential for NLO activity.
Key NLO parameters include the molecular polarizability (α) and the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. The presence of a nitro group is well-known to enhance the NLO properties of organic molecules. nih.gov Theoretical calculations on similar sulfonamides and other nitroaromatic compounds confirm that such structures can exhibit significant NLO behavior, making them of interest for applications in optoelectronics. researchgate.net
| Parameter | Definition | Predicted Significance for Title Compound | Reference |
|---|---|---|---|
| Polarizability (α) | Measure of the distortion of electron cloud in an electric field. | Expected to be significant due to delocalized π-electrons. | researchgate.net |
| First Hyperpolarizability (β) | Measure of the second-order NLO response. | Expected to be large due to the donor-π-acceptor structure. | nih.govresearchgate.net |
Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E⁽²⁾).
| Donor NBO | Acceptor NBO | Interaction Type | Significance | Reference |
|---|---|---|---|---|
| Lone Pair of N (sulfonamide) | π* (Phenyl Ring) | n → π | Delocalization of charge, stabilization of the sulfonamide bridge. | mkjc.in |
| π (Phenyl Ring) | π (Nitro Group) | π → π | Strong intramolecular charge transfer, key to electronic and NLO properties. | mkjc.in |
| Lone Pair of O (sulfonyl) | σ (S-N/S-C) | n → σ* | Contributes to the stability of the sulfonyl group geometry. | mkjc.in |
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These studies are fundamental in rational drug design for screening virtual libraries of compounds and for predicting how a ligand might interact with a protein's binding site.
Molecular docking simulations are frequently employed to predict the binding affinity of sulfonamide derivatives to various enzymes. While specific docking studies for this compound are not extensively detailed in public literature, studies on closely related analogs, such as other substituted pyridine-sulfonamides and nitro-benzenesulfonamides, provide valuable predictive insights. These studies calculate a docking score or binding energy, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower binding energy value typically indicates a more stable and potent interaction.
For instance, docking studies of various sulfonamide derivatives against enzymes like carbonic anhydrases (CAs) and α-glucosidase have shown binding energies ranging from -8.0 to -9.8 kcal/mol. nih.gov The pyridinyl moiety and the nitro-substituted benzene ring of this compound are expected to play significant roles in its binding. The pyridine ring can participate in various non-covalent interactions, while the electron-withdrawing nitro group can influence the electronic properties of the molecule, potentially enhancing binding. nih.govnih.gov
Below is a representative table of binding affinities for analogous sulfonamide compounds docked against relevant protein targets, illustrating the typical data obtained from such studies.
| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
| Pyridine-3-sulfonamide derivatives | Carbonic Anhydrase II (hCA II) | -8.1 to -8.5 |
| Pyridine-3-sulfonamide derivatives | Carbonic Anhydrase XII (hCA XII) | -8.2 to -8.4 |
| Nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 |
| Nitrobenzamide derivatives | α-Amylase | -7.9 to -9.8 |
This table is illustrative and compiled from studies on analogous compounds to represent typical binding affinities. nih.govnih.gov
A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. For sulfonamides, several key interaction types are consistently observed:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor and acceptor. In many enzyme active sites, such as carbonic anhydrase, the sulfonamide nitrogen forms a crucial hydrogen bond with the side chain of a threonine residue (e.g., Thr199). nih.gov The pyridine nitrogen of this compound can also act as a hydrogen bond acceptor. nih.gov
Coordination with Metal Ions: In metalloenzymes like carbonic anhydrase, the anionic sulfonamide group directly coordinates with the zinc ion (Zn²⁺) in the active site, displacing a water molecule. This is a hallmark of sulfonamide-based inhibitors of this enzyme class. nih.gov
Hydrophobic Interactions: The benzene and pyridine rings of the compound can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as valine, leucine, and phenylalanine. nih.gov These interactions help to properly orient the ligand within the active site.
Pi-Stacking and Pi-Cation Interactions: The aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, further stabilizing the complex.
The table below summarizes the key interacting residues and interaction types predicted for pyridine-sulfonamide derivatives in the active site of human Carbonic Anhydrase II (hCA II).
| Interacting Residue | Interaction Type | Part of Ligand Involved |
| Zn²⁺ | Ionic Bond / Coordination | Sulfonamide group (anionic) |
| Thr199 | Hydrogen Bond | Sulfonamide group |
| Val121 | Hydrophobic Interaction | Pyridine/Benzene ring |
| Leu198 | Hydrophobic Interaction | Pyridine/Benzene ring |
| Phe131 | Hydrogen Bond (weak) | Pyridine Nitrogen |
Data based on docking studies of pyridine-sulfonamide analogs. nih.gov
By visualizing the binding pose of this compound within an enzyme's active site, molecular docking can elucidate its probable mechanism of inhibition. For many sulfonamides targeting carbonic anhydrases, the mechanism involves mimicking the transition state of the enzyme's natural substrate, carbon dioxide. nih.gov
The docking results strongly suggest that the sulfonamide group binds to the catalytic zinc ion. nih.gov This interaction prevents the binding of a water molecule that is essential for the hydration of CO₂, thereby blocking the enzyme's catalytic cycle. nih.gov The remainder of the molecule serves to anchor the compound within the active site through various secondary interactions, ensuring a stable and high-affinity binding. This competitive inhibition mechanism is a well-established principle for sulfonamide drugs targeting these enzymes. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the ligand and protein over time, providing a more realistic picture of the binding event and the stability of the complex.
MD simulations can be used to explore the conformational landscape of this compound. The molecule possesses rotational freedom around the sulfur-nitrogen and nitrogen-carbon bonds of the sulfonamide bridge. Simulations can reveal the most energetically favorable conformations of the compound in an aqueous environment and how its shape might adapt upon entering a protein's binding site. This analysis is critical because the biological activity of a molecule can depend on its ability to adopt a specific three-dimensional shape that is complementary to its target.
Once a ligand is docked into a protein, MD simulations are performed on the entire complex to assess its stability. The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time (typically nanoseconds to microseconds). A stable complex will show a low and converging RMSD value, indicating that the ligand remains securely bound in the active site and does not diffuse away. worldscientific.com
These simulations can also reveal:
The persistence of key hydrogen bonds and hydrophobic contacts over time.
The role of water molecules in mediating ligand-protein interactions.
Subtle conformational changes in the protein that occur upon ligand binding.
Studies on similar sulfonamide-protein complexes have used MD simulations to confirm the stability of the docked poses, showing that the critical interactions, such as the sulfonamide-zinc coordination, are maintained throughout the simulation. worldscientific.com This provides strong evidence that the compound is a stable inhibitor of the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Despite the application of QSAR to a wide array of benzenesulfonamide derivatives for various therapeutic targets, specific predictive models and detailed descriptor correlations for this compound remain limited in the scientific literature. The following sections outline the general principles of how such an analysis would be conducted.
The development of a predictive QSAR model for this compound would involve its inclusion in a series of structurally related compounds with known biological activities. The process typically includes:
Dataset Compilation: A dataset of sulfonamide derivatives, including this compound, with their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be assembled.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors fall into several categories, such as constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to generate a mathematical equation that links the most relevant descriptors to the biological activity.
Model Validation: The predictive power and robustness of the resulting model would be rigorously assessed using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds not used in the model development.
Key molecular descriptors that are often correlated with the activity of sulfonamides include:
Electronic Descriptors: The highly electron-withdrawing nature of the 4-nitro group significantly influences the electronic properties of the benzene ring and the acidity of the sulfonamide N-H group. Descriptors such as the Hammett constant (σ), dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For instance, a lower LUMO energy, influenced by the nitro group, could indicate a greater susceptibility to nucleophilic attack or a role in charge-transfer interactions.
Steric Descriptors: The size and shape of the molecule are critical for its fit into a biological target's active site. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., Taft steric parameters) would quantify the spatial arrangement of the pyridinyl and nitrophenyl moieties.
Hydrophobicity Descriptors: The partitioning of the compound between aqueous and lipid environments, crucial for reaching its target, is described by the logarithm of the partition coefficient (logP). The presence of both a polar nitro group and a somewhat polar pyridine ring, along with aromatic rings, would result in a specific hydrophobicity profile.
A hypothetical data table illustrating the types of descriptors that would be correlated with biological activity for a series of compounds including this compound is presented below. It is important to note that the values in this table are for illustrative purposes only, as specific experimental QSAR data for this compound is not available.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis
| Compound Name | Biological Activity (e.g., pIC₅₀) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) |
|---|---|---|---|---|
| This compound | - | - | - | - |
| Analog 1 | - | - | - | - |
| Analog 2 | - | - | - | - |
In a formal QSAR study, a resulting equation might take the form of: pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃(LUMO Energy)
The coefficients (c₁, c₂, c₃) would indicate the direction and magnitude of the influence of each descriptor on the biological activity. A positive coefficient for a descriptor would imply that an increase in its value leads to higher biological activity, while a negative coefficient would indicate the opposite. Without a specific study, the precise correlations for this compound cannot be definitively stated.
V. Molecular Biological Activities and Mechanistic Studies in Vitro Focus of 4 Nitro N Pyridin 3 Yl Benzenesulfonamide
In Vitro Antimicrobial Activities and Cellular Targets
The enzyme inhibitory properties of sulfonamides translate into their well-documented antimicrobial activities. While specific minimum inhibitory concentration (MIC) values for 4-nitro-N-(pyridin-3-yl)benzenesulfonamide are not widely reported, a study on the closely related compound, N-pyridin-3-yl-benzenesulfonamide, demonstrated its antimicrobial potential against a panel of Gram-positive and Gram-negative bacteria. researchgate.net The study utilized an agar (B569324) well diffusion method to assess the zones of inhibition at various concentrations.
The primary cellular target for the antimicrobial activity of sulfonamides is the folic acid biosynthesis pathway, as detailed in the section on dihydropteroate (B1496061) synthase inhibition. By disrupting this pathway, these compounds effectively halt bacterial growth and proliferation. wikipedia.org
Table 2: In Vitro Antibacterial Activity of N-pyridin-3-yl-benzenesulfonamide (a related compound)
| Test Organism | Concentration (mg/mL) | Average Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 150 | 16 |
| 100 | 12 | |
| 50 | 8 | |
| 25 | 5 | |
| Salmonella typhi | 150 | 12 |
| 100 | 8 | |
| 50 | 0 | |
| 25 | 0 | |
| Escherichia coli | 150 | 10 |
| 100 | 6 | |
| 50 | 0 |
Source: Adapted from research on N-pyridin-3-yl-benzenesulfonamide. researchgate.net This data is for a related compound and is presented to illustrate the potential antimicrobial activity.
The results indicate a concentration-dependent inhibitory effect, particularly against the Gram-positive bacterium Staphylococcus aureus. researchgate.net The reduced activity against the Gram-negative bacteria, Salmonella typhi and Escherichia coli, at lower concentrations could be attributed to differences in cell wall structure and permeability. researchgate.net
Antibacterial Spectrum (Gram-positive and Gram-negative bacteria)
Direct experimental data on the antibacterial spectrum of this compound is limited in publicly available research. However, studies on structurally related compounds provide insights into its potential activity. A related compound, N-pyridin-3-yl-benzenesulfonamide, which lacks the 4-nitro group, has been tested against a panel of bacteria. This compound demonstrated antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net The presence of the 4-nitro group on the benzenesulfonamide (B165840) ring is a significant structural difference that could modulate this activity, as the nitro group is known to be a key pharmacophore in many antimicrobial agents. For instance, the antibacterial activity of nitro-containing molecules is well-documented, with a proposed general mechanism involving the reduction of the nitro group to produce toxic intermediates that can damage bacterial DNA and other cellular components. researchgate.net
The antibacterial efficacy of sulfonamides is often influenced by the nature of the substituents on the benzene (B151609) ring. While the unsubstituted N-pyridin-3-yl-benzenesulfonamide showed activity, the introduction of a nitro group could either enhance or diminish this effect depending on the specific bacterial species and their metabolic pathways. Without direct testing of this compound, its precise antibacterial spectrum remains to be elucidated.
Below is a summary of the antibacterial activity of the related compound, N-pyridin-3-yl-benzenesulfonamide:
| Bacterial Strain | Gram Staining | Activity Observed |
| Staphylococcus aureus | Gram-positive | Yes |
| Salmonella typhi | Gram-negative | Yes |
| Escherichia coli | Gram-negative | Yes |
Antifungal Activities
Antitrichomonal Activity
While direct experimental evaluation of this compound against Trichomonas vaginalis has not been reported, there is substantial evidence to suggest its potential for antitrichomonal activity. Research on other nitro-containing sulfonamide derivatives has highlighted the critical role of the nitro group in their efficacy against this protozoan parasite. jmcs.org.mxresearchgate.net For many nitroaromatic compounds, the mode of action against T. vaginalis involves the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species that damage cellular components. jmcs.org.mxresearchgate.net
Studies on a series of phenylthiazolylbenzene sulfonamides have demonstrated that the presence of a nitro group is essential for their trichomonicidal activity. jmcs.org.mxresearchgate.net In molecular docking studies with Trichomonas vaginalis ferredoxin, a key enzyme in the metabolic activation of nitro drugs, the nitro group of active derivatives was found to orient towards the [2Fe-2S] cluster, which is responsible for generating highly reactive oxygen species. jmcs.org.mxresearchgate.net Given that this compound possesses this crucial nitroaromatic moiety, it is a plausible candidate for exhibiting antitrichomonal properties.
Inhibition of Bacterial Growth Mechanisms
The precise mechanisms by which this compound may inhibit bacterial growth have not been specifically elucidated. However, based on its chemical structure, two primary mechanisms can be hypothesized: inhibition of essential metabolic pathways by the sulfonamide core and cytotoxic effects arising from the bioreduction of the nitro group.
Sulfonamides are a well-established class of bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, thereby halting bacterial growth and replication.
The presence of the 4-nitro group introduces a second potential mechanism of action. In anaerobic or microaerophilic environments, which can be found in various infection sites, the nitro group can be reduced by bacterial nitroreductases to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. researchgate.net This dual-action potential, combining metabolic inhibition with bioreductive cytotoxicity, could result in a potent antibacterial effect.
Bioreductive Activation of the Nitro Group in Biological Contexts
The 4-nitro group is a key structural feature of this compound and is likely to play a central role in its biological activities through a process known as bioreductive activation. This process is particularly important in hypoxic (low oxygen) environments, such as those found in solid tumors and certain microbial infections. nih.govmdpi.com
In biological systems, the nitro group can be reduced by a variety of nitroreductase enzymes, which are present in both mammalian cells and microorganisms. researchgate.net This reduction occurs in a stepwise manner, initially forming a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals, leading to oxidative stress. researchgate.net
However, under hypoxic conditions, further reduction can occur, leading to the formation of more stable and highly reactive cytotoxic species, including nitroso and hydroxylamine intermediates. researchgate.netnih.gov These intermediates can covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cell death. This selective activation in low-oxygen environments is a key principle in the design of hypoxia-targeted drugs, including certain anticancer and antimicrobial agents. Therefore, the biological effects of this compound are likely to be significantly enhanced in hypoxic tissues.
In Vitro Anticancer Activities and Cellular Mechanisms
There is currently no specific data available from in vitro studies on the inhibitory effects of this compound on the proliferation of HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. However, the general class of sulfonamides has been extensively investigated for anticancer properties, and various derivatives have shown activity against these and other cancer cell lines.
The anticancer potential of sulfonamides is often attributed to their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many cancers and play a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor growth, invasion, and metastasis. By inhibiting these enzymes, sulfonamides can disrupt the pH balance and suppress cancer cell proliferation.
Furthermore, the presence of a nitro group suggests a potential for hypoxia-selective cytotoxicity. Solid tumors often contain hypoxic regions where the bioreductive activation of the nitro group can lead to the formation of cytotoxic species that can kill cancer cells, as described in section 5.2.5.
While direct evidence for this compound is lacking, the following table summarizes the reported anticancer activities of some other sulfonamide derivatives against the specified cell lines, illustrating the potential of this class of compounds.
| Cell Line | Compound Type | Observed Effect |
| HeLa | Pyrazoline derivatives | Cytotoxic activity |
| HCT-116 | N-(heterocyclylphenyl)benzenesulfonamides | Inhibition of cell viability |
| MCF-7 | Pyrazoline carboxamide analogues | Significant anticancer activity |
It is important to note that these are examples from related but structurally distinct compounds, and the activity of this compound would need to be experimentally determined.
Investigation of Other Molecular Biological Interactions
The metabolic landscape of cancer cells is significantly different from that of normal cells, characterized by phenomena such as the Warburg effect, where cancer cells predominantly rely on glycolysis for energy production even in the presence of oxygen. crimsonpublishers.comyoutube.com
Bioreductive Activation of the Nitro Group:
The presence of a nitro group on the benzene ring of this compound suggests a potential for bioreductive activation, a process that is particularly relevant in the hypoxic environment of tumors. Nitroreductases, a class of enzymes that are often upregulated in hypoxic cancer cells, can reduce the nitro group to more reactive species such as nitroso, hydroxylamino, and amino derivatives. nih.gov This reductive metabolism can lead to the formation of cytotoxic species that can damage cellular macromolecules like DNA, thereby contributing to the compound's anticancer activity. This mechanism of action is a known strategy for developing hypoxia-activated prodrugs, which are designed to be selectively toxic to cancer cells in low-oxygen environments. bohrium.com
Influence on Other Metabolic Pathways:
The interaction of sulfonamides with metabolic pathways is an area of active research. While direct evidence for this compound is lacking, some sulfonamide derivatives have been shown to interact with key metabolic regulators. For example, some studies have explored the role of sulfonamides as inhibitors of enzymes involved in fatty acid synthesis or as modulators of signaling pathways that control metabolism, such as those involving receptor tyrosine kinases. nih.govcrimsonpublishers.com The inhibition of these pathways can deprive cancer cells of the necessary building blocks for proliferation and survival. youtube.com
Table 2: Proposed Metabolic Interactions of this compound
| Metabolic Process | Proposed Interaction | Potential Consequence in Cancer Cells |
| Nitroreduction | The nitro group can be reduced by nitroreductases, especially under hypoxic conditions. nih.gov | Formation of reactive, cytotoxic metabolites that can induce cell death. |
| pH Regulation | Inhibition of carbonic anhydrases alters the tumor's metabolic environment by disrupting pH balance. nih.govnih.gov | Increased intracellular acidity, leading to metabolic stress and apoptosis. |
Vi. Structure Activity Relationship Sar Analysis and Rational Design for 4 Nitro N Pyridin 3 Yl Benzenesulfonamide Analogs
Impact of Substituents on Benzenesulfonamide (B165840) and Pyridine (B92270) Rings on Biological Activity
The biological efficacy of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide is intricately linked to the nature and position of substituents on both its benzenesulfonamide and pyridine rings. These modifications can significantly alter the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby influencing its interaction with biological targets.
Role of the Nitro Group and its Position
The nitro group at the 4-position of the benzenesulfonamide ring is a critical determinant of the compound's biological activity. As a potent electron-withdrawing group, it significantly influences the electronic distribution across the aromatic ring. This electronic effect can enhance the binding affinity of the sulfonamide moiety to its target, often a metalloenzyme like carbonic anhydrase, by modulating the acidity of the sulfonamide NH group. tandfonline.comnih.gov
The position of the nitro group is also crucial. Studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have shown that altering the nitro group's position from para to meta or ortho significantly affects intermolecular interactions in the crystalline state. mdpi.com For instance, the 2-nitro isomer can lead to intramolecular hydrogen bonding, which is not observed in the 3-nitro or 4-nitro counterparts. mdpi.com While not directly on the target compound, this highlights how positional isomerism of the nitro group can drastically alter a molecule's three-dimensional structure and interactions. In some contexts, the nitro group can also act as a prodrug element, undergoing bioreductive activation to form reactive intermediates that can exert a therapeutic effect. tandfonline.com
Influence of Pyridine Nitrogen Position and Ring Substitutions
Substituents on the pyridine ring further modulate the compound's activity. For instance, the introduction of a 6-CF3 group on an aminopyridine analog of a benzenesulfonamide-based anti-influenza inhibitor was found to be over 15 times more potent than its unsubstituted or fluorine-substituted counterparts, although it suffered from poor microsomal stability. nih.gov In another study, the replacement of a pyridine ring with a benzene (B151609) ring was detrimental to activity, but the introduction of 4-fluoro- (B1141089) and 4-chloropyridine (B1293800) analogs resulted in potencies similar to the lead compound. researchgate.net This indicates that both the electronic nature and the steric bulk of substituents on the pyridine ring are important for optimizing biological activity.
Effects of Other Functional Group Variations
Beyond the nitro group and pyridine nitrogen placement, other functional group variations on both rings play a significant role in the SAR of benzenesulfonamide derivatives. On the benzenesulfonamide ring, replacing the 4-nitro group with a 4-amino group is a common modification. This change from a strong electron-withdrawing group to an electron-donating group can dramatically alter the compound's electronic properties and biological activity. For example, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the 4-amino derivatives showed good antitubercular activity. nih.gov
On the pyridine ring, various substitutions have been explored. In a series of pyrazolo[4,3-c]pyridine sulfonamides, the introduction of a 1-acetyl-4-amino-1-pyrrol-2(5H)-one substituent led to potent carbonic anhydrase inhibitors. mdpi.com The nature of the substituent can also influence selectivity. For example, in a series of 4-substituted pyridine-3-sulfonamides, aliphatic lipophilic substituents like n-hexyl showed the highest activity against human carbonic anhydrase II (hCA II), while their activity against hCA IX was significantly reduced. nih.gov
The following table summarizes the impact of various functional group modifications on the biological activity of benzenesulfonamide analogs, drawing from research on related compounds.
Scaffold Modifications and Linker Chemistry in Sulfonamide Derivatives
Alterations to the core scaffold and the linker connecting the benzenesulfonamide and pyridine moieties are key strategies in the rational design of novel inhibitors. Scaffold hopping, which involves replacing a core molecular structure with a chemically different one while maintaining similar biological activity, is a powerful tool for discovering new intellectual property and improving physicochemical properties. For instance, replacing an indole (B1671886) core with an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2 from a selective lead.
In the context of benzenesulfonamide inhibitors, the linker between the benzenesulfonamide (the zinc-binding group in carbonic anhydrase inhibitors) and a "tail" group is crucial for achieving isoform selectivity. The flexibility and chemical nature of the linker can influence how the tail group orients within the active site of the target enzyme. For example, the insertion of a cyclic ureido moiety, such as an imidazolidin-2-one, can provide a flexible interconnection that allows the molecule to better fit within the enzymatic cavities of carbonic anhydrases. nih.gov
Different linker strategies have been explored to enhance the activity and selectivity of benzenesulfonamide derivatives. These include the use of hydrazone linkers, which offer structural flexibility. The nature of the linker can significantly impact potency, as seen in studies where cyclic hydrazone linkers in five-membered rings led to a decrease in potency compared to more flexible acyclic hydrazone linkers. nih.gov
Rational Design Principles for Modulating Target Specificity and Potency
The rational design of this compound analogs aims to optimize their interaction with a specific biological target, thereby enhancing potency and selectivity while minimizing off-target effects. A key strategy in this endeavor is the "tail approach," where chemical moieties are appended to the core scaffold to exploit differences in the active sites of various enzyme isoforms. nih.gov
For carbonic anhydrase inhibitors, a major goal is to achieve selectivity for disease-relevant isoforms (e.g., hCA IX in cancer) over ubiquitously expressed ones (e.g., hCA I and II). Structural studies have revealed that residues in the hydrophobic pocket of the active site, particularly at positions 92 and 131, are key determinants of inhibitor binding and affinity. nih.gov By designing "tails" that can specifically interact with unique residues in the target isoform, selectivity can be achieved.
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in rational drug design. These techniques allow for the visualization of how a ligand binds to its target and can predict the binding affinity of novel compounds. nih.gov For example, docking studies can help identify key hydrogen-bonding and hydrophobic interactions that contribute to high-affinity binding. This information can then be used to guide the synthesis of new analogs with improved properties.
The design of new benzenesulfonamide derivatives often involves a multi-pronged approach, considering factors such as:
Zinc-Binding Group (ZBG): The sulfonamide moiety is a well-established ZBG in carbonic anhydrase inhibitors.
Scaffold: The benzenesulfonamide and pyridine rings form the core scaffold, which can be modified to improve properties.
Linker: The linker connecting the scaffold to a "tail" can be varied in length and flexibility to optimize binding.
Tail: The "tail" is a chemical moiety designed to interact with specific residues in the target's active site to enhance potency and selectivity.
Comparative Analysis with Structurally Related Sulfonamide Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds. These comparisons can provide insights into how specific structural features contribute to biological activity.
For instance, comparing the activity of N-(pyridin-2-yl), N-(pyridin-3-yl), and N-(pyridin-4-yl) benzenesulfonamide analogs can reveal the importance of the pyridine nitrogen's position for a given biological target. Similarly, comparing the 4-nitro derivative with its 4-amino, 4-chloro, or 4-methyl counterparts can elucidate the role of the substituent's electronic and steric properties on the benzenesulfonamide ring.
In a study of benzenesulfonamide-based anti-influenza agents, an aminopyridine analog with a 6-CF3 substitution was significantly more potent than the unsubstituted or 6-F substituted analogs. nih.gov Another study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors showed that a bromine substitution at the para-position of the benzene ring resulted in excellent activity (IC50 = 23.6 nM), while a bulky iodine atom at the same position led to a marked reduction in activity. nih.gov
The following table presents a comparative analysis of this compound with some of its structurally related analogs, with a focus on their reported biological activities.
Viii. Future Research Directions and Unexplored Academic Avenues for 4 Nitro N Pyridin 3 Yl Benzenesulfonamide
Novel Synthetic Methodologies and Catalytic Approaches
While the conventional synthesis of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopyridine (B143674), future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.
Greener Catalysis: Exploration of heterogeneous catalysts, such as transition metal fluoride (B91410) salts on solid supports like molecular sieves, could offer a more environmentally friendly approach by simplifying work-up procedures and minimizing waste. nih.gov The use of magnesium oxide nanoparticles as a catalyst has also shown promise in the synthesis of related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, suggesting a potential application for this sulfonamide. frontiersin.org
Flow Chemistry: Implementing continuous flow synthesis could enhance reaction efficiency, yield, and safety, particularly for nitrated compounds. This method allows for precise control over reaction parameters, leading to cleaner products.
C-H Activation: Direct C-H functionalization of the pyridine (B92270) or benzene (B151609) rings could provide novel pathways to analogues. This would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to a diverse library of derivatives.
Photoredox Catalysis: Recent advances in using photoexcited nitroarenes for chemical transformations, such as the ozonolysis-style cleavage of olefins, could be explored. mcgill.ca Investigating the photoreactivity of the nitro group in this compound could lead to entirely new synthetic applications for this scaffold.
A comparative table of potential synthetic methods is presented below.
| Method | Potential Advantage | Key Research Focus |
| Heterogeneous Catalysis | Easier catalyst separation, reusability, reduced waste. nih.gov | Screening of different solid supports and metal catalysts. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction conditions. |
| C-H Activation | High atom economy, access to novel derivatives. | Development of selective catalysts for specific C-H bonds. |
| Photoredox Catalysis | Novel reactivity patterns, use of light as a reagent. mcgill.ca | Exploring the excited-state reactivity of the nitroaromatic moiety. |
Advanced Spectroscopic Characterization Techniques
To gain a more profound understanding of the structural and dynamic properties of this compound, advanced spectroscopic techniques can be employed.
Solid-State NMR (ssNMR): This technique is invaluable for characterizing the compound in its solid form, providing insights into its crystalline structure, polymorphism, and intermolecular interactions. europeanpharmaceuticalreview.com For sulfonamides, ssNMR can distinguish between different conformers that might be averaged out in solution. ox.ac.uk This would be particularly useful for studying how the nitro and pyridine groups influence crystal packing.
High-Resolution Cryo-Electron Microscopy (Cryo-EM): When complexed with a biological target such as a protein or enzyme, high-resolution cryo-EM could elucidate the atomic-level interactions. nih.govnih.govucl.ac.uk This technique is especially powerful for large protein complexes that are difficult to crystallize, which is a common challenge in structural biology. nih.govvai.org Visualizing the binding mode of this compound within a target's active site would provide crucial data for rational drug design.
Rotational Spectroscopy: This gas-phase technique can determine the precise molecular structure and conformational preferences of the molecule, free from solvent or crystal packing effects. mdpi.com Such studies on the parent benzenesulfonamide (B165840) have provided a basis for understanding intermolecular interactions, which could be extended to this more complex derivative. mdpi.com
Deeper Mechanistic Insights through Advanced Biophysical Studies
Understanding how this compound interacts with biological systems at a molecular level is crucial for developing it into a useful tool or therapeutic agent.
Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamics of binding to a target protein, providing key parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). Studies on other sulfonamides have used ITC to confirm binding and understand the energetic drivers of the interaction. nih.gov
Surface Plasmon Resonance (SPR): SPR offers real-time analysis of binding kinetics, determining the association (kon) and dissociation (koff) rates of the compound with its target. This provides a more dynamic picture of the interaction compared to equilibrium-based methods.
Förster Resonance Energy Transfer (FRET): By strategically labeling the compound or its binding partner with fluorescent probes, FRET can be used to measure distances and detect conformational changes upon binding. nih.govacs.org This can help to understand the structural impact of the ligand on its biological target. acs.org
The table below summarizes the key information that can be obtained from these techniques.
| Biophysical Technique | Key Information Gained | Example Application for this Compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS). nih.gov | Quantifying the binding strength to a potential enzyme target like carbonic anhydrase. |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants. | Characterizing the real-time binding kinetics to a receptor tyrosine kinase. |
| Förster Resonance Energy Transfer (FRET) | Proximity and conformational changes. nih.govacs.org | Detecting structural changes in a target protein upon binding of the compound. |
Exploration of New Biological Targets and Pathways
The sulfonamide scaffold is present in a wide array of approved drugs, and benzenesulfonamide derivatives have been investigated for numerous biological activities. tandfonline.comajchem-b.comajchem-b.com Future research should aim to identify and validate novel biological targets for this compound.
Kinase Inhibition: Many benzenesulfonamide analogues are known kinase inhibitors. nih.gov Screening this compound against a panel of receptor tyrosine kinases (RTKs), which are often overexpressed in cancers like glioblastoma, could reveal new anti-cancer applications. nih.gov For instance, derivatives have been explored as potent PI3K/mTOR dual inhibitors. nih.gov
Wnt/β-catenin Pathway Modulation: Some benzenesulfonamide hybrids have been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in ovarian cancer. tandfonline.com Investigating the effect of this compound on this pathway could identify new therapeutic strategies. tandfonline.com
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that are targets for treating glaucoma and certain cancers. ajchem-b.comnih.gov The specific substitution pattern of this compound could lead to novel isoform-selective CA inhibitors.
Antimicrobial Targets: While resistance is an issue, novel sulfonamides are still being explored for antimicrobial activity against various bacterial and fungal pathogens. nih.govasianpubs.org Testing against a broad range of microbes, including resistant strains, is a worthwhile endeavor.
Computational Design of Next-Generation Analogues with Tuned Properties
Computational chemistry offers powerful tools to guide the synthesis of new analogues with improved activity, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design (SBDD): If a high-resolution structure of the compound bound to a target is obtained (e.g., via cryo-EM), SBDD can be used to design new derivatives that make more optimal interactions with the binding site. This approach has been used to deconstruct the protein binding of other sulfonamides. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related compounds, QSAR models can be built to correlate specific structural features with biological activity. nih.gov This can predict the activity of unsynthesized compounds and prioritize synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound in a solvent or a protein binding pocket. This can help to understand binding stability, the role of water molecules in the interaction, and potential allosteric effects.
Virtual Screening: Computational methods can be used to screen large virtual libraries of compounds based on the this compound scaffold against various biological targets, accelerating the discovery of new leads. oup.com
Integration with Systems Biology Approaches for Network-Level Understanding
Instead of focusing on a single target, systems biology aims to understand how a compound affects complex cellular networks. nih.govresearchgate.net
Omics Profiling: Treating cells with this compound and subsequently performing transcriptomics, proteomics, or metabolomics analysis can reveal its global impact on cellular pathways. drugtargetreview.com This can help identify not only the primary target but also off-target effects and downstream consequences, which is crucial for understanding both efficacy and potential toxicity. drugtargetreview.com
Network Reconstruction: The data from 'omics' experiments can be used to construct or refine gene and protein interaction networks. nih.gov By observing how the compound perturbs these networks, researchers can generate new hypotheses about its mechanism of action and identify key nodes that could be targeted for synergistic therapies.
Predictive Modeling: Ultimately, the goal of systems biology in drug discovery is to create predictive computational models of disease. researchgate.net By integrating data on how this compound affects cellular systems, it may be possible to predict its therapeutic effect in a more holistic manner, potentially identifying patient populations that are most likely to respond.
Development of Advanced Materials or Chemical Probes Based on the Scaffold
The unique structure of this compound makes it an attractive candidate for applications beyond traditional pharmacology.
Fluorescent Probes: The sulfonamide scaffold has been incorporated into fluorescent probes for tumor imaging. nih.gov By coupling the this compound moiety, which could act as a targeting group for specific enzymes like carbonic anhydrase, to a fluorophore like naphthalimide, it may be possible to create novel imaging agents for cancer detection. nih.gov
Covalent Probes and Affinity-Based Probes: The sulfonamide group can be modified to create reactive chemical probes. For example, N-acyl-N-alkyl sulfonamides have been developed as "warheads" for the ligand-directed covalent labeling of proteins, such as G-protein coupled receptors (GPCRs). acs.org Similarly, sulfonyl fluorides have been used as chemical probes to covalently modify proteins. rsc.org Adapting the this compound scaffold could lead to highly selective probes for studying specific protein targets in their native cellular environment.
Functional Materials: The ability of sulfonamides to participate in strong hydrogen bonding and their rigid aromatic components could be exploited in the design of new supramolecular materials, such as organogels or liquid crystals. The specific electronic properties conferred by the nitro and pyridine groups could lead to materials with interesting optical or electronic properties.
Q & A
Basic: What are the key structural and physicochemical properties of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide, and how are they experimentally characterized?
The compound features a benzenesulfonamide core substituted with a nitro group at the para position and a pyridin-3-ylamino group. Key properties include:
- Molecular formula : C₁₁H₁₀N₃O₄S (derived from analogs in and ).
- Solubility : >43.6 µg/mL in polar solvents (e.g., DMSO) .
- Spectroscopic characterization : Use ¹H/¹³C NMR to confirm aromatic protons (6.8–8.5 ppm) and sulfonamide NH (~10 ppm). HPLC (>95% purity) validates synthetic quality .
- InChI/SMILES : Critical for computational modeling (e.g.,
O=S(=O)(N)c1ccc([N+]([O-])=O)cc1) .
Basic: What synthetic methodologies are effective for preparing this compound?
- Stepwise synthesis : Couple 4-nitrobenzenesulfonyl chloride with 3-aminopyridine under basic conditions (e.g., NaHCO₃ in THF) .
- Optimization : Adjust reaction time (12–24 hr) and temperature (0–25°C) to suppress side reactions (e.g., sulfonamide hydrolysis) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Structural analogs : Introduce hydrophilic groups (e.g., morpholine, piperidine) to the pyridine ring, as seen in analogs with improved solubility (>100 µg/mL) .
- Prodrug strategies : Mask the sulfonamide as a methyl ester, enhancing membrane permeability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for controlled release .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Test against carbonic anhydrase IX (CA-IX) using fluorescence-based assays (IC₅₀ determination) .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose-response curves .
- Docking studies : Use PDB structures (e.g., 3HKC) to model interactions with target proteins .
Advanced: How should researchers address contradictions in bioactivity data across structural analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on potency .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from analogs (e.g., ABT-751 derivatives) to identify conserved pharmacophores .
Advanced: What analytical techniques validate the compound’s stability under physiological conditions?
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- UV-Vis spectroscopy : Track nitro group reduction in redox environments .
Advanced: How can researchers troubleshoot low yields in multi-step syntheses?
- Intermediate characterization : Use FT-IR to confirm sulfonamide formation (S=O stretches at 1150–1350 cm⁻¹) .
- Catalyst screening : Test Pd/C or CuI for coupling steps (improves efficiency by 20–30%) .
- Solvent optimization : Replace DMF with acetonitrile to reduce byproducts .
Advanced: What strategies mitigate instability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C .
- Light-sensitive packaging : Use amber vials to prevent nitro group photodegradation .
- Stabilizers : Add 1% BHT to DMSO stock solutions to inhibit oxidation .
Advanced: How can in silico modeling predict off-target interactions?
- Molecular dynamics (MD) simulations : Simulate binding to homologous enzymes (e.g., CA-II vs. CA-IX) .
- Pharmacophore mapping : Identify overlapping features with known kinase inhibitors .
- ADMET prediction : Use SwissADME to assess CYP450 inhibition and hERG liability .
Cross-Disciplinary: What non-pharmacological applications exist for this compound?
- Material science : As a precursor for sulfonated polymers with ion-exchange properties .
- Analytical chemistry : Derivatize as a fluorescent probe for nitroreductase detection .
- Catalysis : Explore as a ligand in transition-metal complexes for C–H activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
